molecular formula C14H15NO6 B12284047 (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate

Cat. No.: B12284047
M. Wt: 293.27 g/mol
InChI Key: ADRNAHWGHHISSM-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is a chemical compound with the molecular formula C14H15NO6. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a linker in antibody-drug conjugation (ADC) processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate typically involves the reaction of 3-(4-methoxyphenoxy)propanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate involves its ability to form stable covalent bonds with nucleophiles. This property makes it an effective linker in ADC processes, where it facilitates the attachment of drugs to antibodies. The compound targets specific molecular pathways, enhancing the delivery and efficacy of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate is unique due to its specific structure, which allows it to act as an efficient linker in ADC processes. Its ability to form stable covalent bonds with nucleophiles sets it apart from other similar compounds .

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-methoxyphenoxy)propanoate

InChI

InChI=1S/C14H15NO6/c1-19-10-2-4-11(5-3-10)20-9-8-14(18)21-15-12(16)6-7-13(15)17/h2-5H,6-9H2,1H3

InChI Key

ADRNAHWGHHISSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCC(=O)ON2C(=O)CCC2=O

Origin of Product

United States

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